

CAS number and molecular structure of 2,4-Dinitroiodobenzene

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Compound of Interest

Compound Name: **2,4-Dinitroiodobenzene**

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An In-depth Technical Guide to 2,4-Dinitroiodobenzene

This guide provides a comprehensive overview of **2,4-Dinitroiodobenzene**, a key organoiodine compound utilized by researchers and scientists in synthetic chemistry and drug development. It details the compound's chemical identity, structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in experimental settings.

Chemical Identity and Molecular Structure

2,4-Dinitroiodobenzene is an aromatic compound characterized by an iodobenzene ring substituted with two nitro groups at the second and fourth positions.^[1] This substitution pattern significantly influences its chemical reactivity.

- CAS Number: 709-49-9^{[2][3]}
- Molecular Formula: C₆H₃IN₂O₄^{[1][2]}
- IUPAC Name: 1-iodo-2,4-dinitrobenzene^{[1][2]}
- Synonyms: 2,4-Dinitro-1-iodobenzene, 4-Iodo-1,3-dinitrobenzene, 2,4-Dinitrophenyl iodide^{[1][3]}

Molecular Structure:

The structure of **2,4-Dinitroiodobenzene** consists of a benzene ring with an iodine atom at position 1, and two nitro groups (NO_2) at positions 2 and 4. The strong electron-withdrawing nature of the nitro groups makes the carbon atom attached to the iodine atom highly electrophilic.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of **2,4-Dinitroiodobenzene** are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

Property	Value	Reference
Molecular Weight	294.00 g/mol	[1] [2]
Appearance	Yellow powder	[1]
Melting Point	86-88 °C	[4]
Solubility	Insoluble in water	[4]
LogP (Octanol/Water)	2.108 (Crippen Calculated)	[5]
Water Solubility (log)	-3.92 (mol/L, Crippen Calculated)	[5]

Spectroscopic information is critical for the identification and characterization of the compound.

Spectroscopic Data	Availability
Infrared (IR) Spectrum	Data available via the NIST WebBook [2]
Mass Spectrum (EI)	Data available via the NIST WebBook [2]

Synthesis Protocol

2,4-Dinitroiodobenzene can be synthesized from its chloro-analogue, 2,4-Dinitrochlorobenzene, via a nucleophilic aromatic substitution reaction (Finkelstein reaction). The chlorine atom in 2,4-Dinitrochlorobenzene is activated by the two electron-withdrawing nitro groups, making it a good leaving group that can be readily displaced by an iodide ion.[\[6\]](#)

Experimental Protocol: Synthesis from 2,4-Dinitrochlorobenzene

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Dinitrochlorobenzene in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- Reagent Addition: Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the solution.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product. The precipitated sodium chloride or potassium chloride byproduct will remain dissolved in the aqueous phase.
- Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude **2,4-Dinitroiodobenzene** can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield a yellow crystalline solid.[4]

Chemical Reactivity and Mechanism

The primary mode of reactivity for **2,4-Dinitroiodobenzene** is nucleophilic aromatic substitution (S_NAr). The presence of two strong electron-withdrawing nitro groups at the ortho and para positions to the iodine atom makes the ipso-carbon electron-deficient and highly susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, further facilitating this reaction. This reactivity makes it a valuable substrate for synthesizing a wide range of substituted dinitrophenyl compounds.[7][8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (S_NAr) of **2,4-Dinitroiodobenzene**.

Applications and Experimental Protocols

2,4-Dinitroiodobenzene serves as a precursor and a reagent in various chemical syntheses. Its analogue, 2,4-Dinitrochlorobenzene (DNCB), is widely used in immunological studies to

induce and study contact hypersensitivity, a T-cell mediated immune response.[9][10][11] While less common than DNBC, **2,4-Dinitroiodobenzene** can be used in similar contexts or as a synthetic intermediate.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of **2,4-Dinitroiodobenzene** with a primary or secondary amine to form the corresponding N-substituted 2,4-dinitroaniline.

- **Reactant Preparation:** Dissolve one equivalent of **2,4-Dinitroiodobenzene** in a suitable solvent like ethanol or acetonitrile in a reaction flask.
- **Nucleophile Addition:** Add a slight excess (1.1 to 2.0 equivalents) of the desired amine to the solution. If the amine is used as a salt, add an equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.
- **Reaction Conditions:** Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be followed by observing the formation of a colored product (N-substituted 2,4-dinitroanilines are often intensely colored) and confirmed by TLC.
- **Isolation and Purification:** Upon completion, the solvent may be removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with dilute acid (to remove excess amine), followed by brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography or recrystallization.

One specific application mentioned in the literature is its use in the cloning and characterization of a biotic-stress-inducible glutathione S-transferase (GST) from the common bean, *Phaseolus vulgaris*.[4] In such biochemical assays, halo-dinitrobenzene derivatives serve as substrates for GST enzymes. The enzyme catalyzes the conjugation of glutathione to the substrate, and the rate of this reaction can be monitored spectrophotometrically to determine enzyme activity.

Safety and Handling

2,4-Dinitroiodobenzene is classified as a hazardous substance. It is a skin and strong eye irritant and may cause an allergic skin reaction (skin sensitization).[1]

- Hazard Codes: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[[1](#)]
- Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of **2,4-Dinitroiodobenzene** for professionals in research and development. The data and protocols herein are intended to facilitate its safe and effective use in a laboratory setting.

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